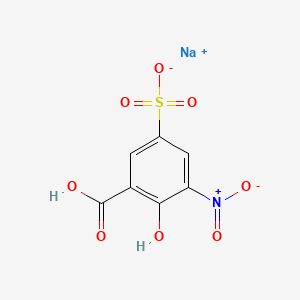

Sodium hydrogen 3-nitro-5-sulphonatosalicylate

Description

Historical Context and Discovery

The development of this compound is rooted in the broader exploration of sulfonated salicylic acid derivatives, which gained prominence in the mid-20th century. Researchers sought to modify salicylic acid’s core structure to enhance its solubility and reactivity for industrial and pharmaceutical applications. The introduction of sulfonate groups (-SO₃⁻) and nitro (-NO₂) substituents emerged as a strategy to achieve these goals.

Early synthetic routes for analogous compounds, such as sodium 3-nitrobenzenesulfonate, involved sulfonation and nitration reactions under controlled conditions. For example, the sulfonation of nitrobenzene derivatives with oleum (fuming sulfuric acid) at elevated temperatures (150–200°C) produced intermediates that were subsequently neutralized with sodium hydroxide. These methods laid the groundwork for synthesizing more complex derivatives like this compound, which likely emerged from efforts to combine the chelating properties of salicylates with the electron-withdrawing effects of nitro and sulfonate groups.

Nomenclature and IUPAC Classification

The systematic IUPAC name for this compound is sodium;3-nitro-5-carboxy-4-hydroxybenzenesulfonate , reflecting its polyfunctional structure. Breaking down the nomenclature:

- Sodium indicates the counterion balancing the sulfonate group’s negative charge.

- 3-Nitro specifies the nitro group’s position on the aromatic ring (carbon 3).

- 5-Carboxy denotes the carboxylic acid group at carbon 5.

- 4-Hydroxy identifies the hydroxyl group at carbon 4.

- Benzenesulfonate confirms the presence of a sulfonate group attached to the benzene ring.

The molecular formula is C₇H₄NNaO₈S , with a molecular weight of 285.16 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, Na=22.99, O=16.00, S=32.07). Its structure can be represented by the SMILES notation:

C1=C(C(=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])O)C(=O)O)O.[Na+]

This notation highlights the ortho arrangement of the hydroxyl and carboxylic acid groups, a hallmark of salicylic acid derivatives.

Structural Relationship to Salicylic Acid Derivatives

This compound belongs to the sulfonated salicylate family, which diverges from conventional salicylic acid (C₇H₆O₃) through strategic substitutions:

| Feature | Salicylic Acid | This compound |

|---|---|---|

| Core Structure | 2-Hydroxybenzoic acid | 3-Nitro-5-sulphonato-4-hydroxybenzoic acid |

| Substituents | -OH (C2), -COOH (C1) | -NO₂ (C3), -SO₃⁻ (C5), -COOH (C1), -OH (C4) |

| Solubility | Low in water | High due to sulfonate and sodium ions |

| Electron Effects | Electron-donating -OH | Electron-withdrawing -NO₂ and -SO₃⁻ |

The addition of the sulfonate group at carbon 5 dramatically enhances water solubility, making the compound suitable for aqueous-phase reactions. Meanwhile, the nitro group at carbon 3 introduces strong electron-withdrawing effects, which can influence aromatic electrophilic substitution patterns and metal coordination behavior.

The structural relationship to salicylic acid is further evident in its ability to act as a bidentate ligand, coordinating metals through the hydroxyl and carboxylate groups. However, the sulfonate and nitro groups introduce steric and electronic modifications that alter its binding affinity compared to simpler salicylates.

Properties

CAS No. |

79817-69-9 |

|---|---|

Molecular Formula |

C7H4NNaO8S |

Molecular Weight |

285.17 g/mol |

IUPAC Name |

sodium;3-carboxy-4-hydroxy-5-nitrobenzenesulfonate |

InChI |

InChI=1S/C7H5NO8S.Na/c9-6-4(7(10)11)1-3(17(14,15)16)2-5(6)8(12)13;/h1-2,9H,(H,10,11)(H,14,15,16);/q;+1/p-1 |

InChI Key |

OESIJUHTZJZZNK-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- Salicylic Acid Derivatives : The synthesis often begins with salicylic acid or its derivatives, which provide the hydroxyl and carboxyl groups necessary for further substitution.

- Nitration : Introduction of the nitro group at the 3-position is achieved by controlled nitration, typically using nitric acid or a nitrating mixture under carefully regulated temperature and acidity to avoid over-nitration or unwanted isomers.

- Sulphonation : The sulphonate group at the 5-position is introduced via sulphonation, commonly using sulfuric acid or oleum, ensuring regioselectivity to target the 5-position on the aromatic ring.

Purification and Salt Formation

A key step in the preparation is the purification of the intermediate 3-nitrophthalic acid, which is closely related to the target compound. A patented purification method (CN104974044A) outlines a two-step process involving salification and acidification to achieve high purity:

| Step | Process Description | Conditions | Outcome |

|---|---|---|---|

| 1. Salification | Oxidation of 3-nitro-o-xylene to crude 3-nitrophthalic acid, cooling, centrifugation, washing, then addition of sodium hydroxide solution to adjust pH to 4-5 and heating to 60-70°C to melt | Sodium hydroxide concentration: 25-35% mass fraction; Temperature: 60-70°C | Formation of sodium salt intermediate, removal of impurities |

| 2. Acidification | Addition of activated carbon (gac), hot filtration, cooling crystallization, acidification with sulfuric or hydrochloric acid for 3-4 hours, centrifugation, and drying at 80-100°C | Acid: sulfuric or hydrochloric acid; Drying temperature: 80-100°C | High purity 3-nitrophthalic acid (>99.5%) |

This purification is critical before further functionalization to sodium hydrogen 3-nitro-5-sulphonatosalicylate to ensure product quality and yield.

Formation of this compound

Following purification, the compound is converted to its sodium hydrogen salt form by neutralization with sodium hydroxide under controlled pH and temperature conditions. The sulphonate group is typically introduced or stabilized during this stage, ensuring the compound exists as a monosodium salt.

Detailed Research Findings and Data

Chemical Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C7H4NNaO8S |

| Molecular Weight | 285.163 g/mol |

| Exact Mass | 284.956 g/mol |

| Polar Surface Area (PSA) | 168.93 Ų |

| LogP (Partition Coefficient) | 2.2875 |

These properties influence solubility, crystallization, and purification steps during preparation.

Reaction Parameters and Optimization

- pH Control : Maintaining pH between 4 and 5 during salification is crucial to prevent decomposition and ensure complete melting of the intermediate.

- Temperature Control : Heating between 60-70°C during salification and 80-100°C during drying optimizes crystallization and purity.

- Use of Activated Carbon : Addition of activated carbon during acidification removes colored impurities and enhances product clarity.

- Acid Choice : Strong acids like sulfuric or hydrochloric acid are preferred for acidification to achieve high purity and yield.

Summary Table of Preparation Steps

| Step No. | Stage | Reagents/Conditions | Purpose | Result |

|---|---|---|---|---|

| 1 | Nitration | Nitric acid, controlled temperature | Introduce nitro group at 3-position | 3-nitro salicylic acid intermediate |

| 2 | Sulphonation | Sulfuric acid or oleum | Introduce sulphonate group at 5-position | 3-nitro-5-sulphonatosalicylic acid |

| 3 | Purification (Salification) | Sodium hydroxide (25-35%), 60-70°C, pH 4-5 | Convert to sodium salt, remove impurities | Sodium salt intermediate |

| 4 | Purification (Acidification) | Activated carbon, sulfuric/hydrochloric acid, 80-100°C drying | Crystallization and purification | High purity 3-nitrophthalic acid |

| 5 | Salt Formation | Sodium hydroxide neutralization | Form sodium hydrogen salt | This compound |

Chemical Reactions Analysis

Types of Reactions

Sodium hydrogen 3-nitro-5-sulphonatosalicylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be oxidized to form different oxidation states.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the sulfonate group.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of hydroxylated products.

Substitution: Formation of substituted salicylates.

Scientific Research Applications

Sodium hydrogen 3-nitro-5-sulphonatosalicylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium hydrogen 3-nitro-5-sulphonatosalicylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and proteins, modulating their activities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following sulfonated salicylate derivatives are structurally or functionally relevant for comparison:

Key Observations :

- Substituent Effects: The nitro group in sodium hydrogen 3-nitro-5-sulphonatosalicylate introduces strong electron-withdrawing effects, likely increasing acidity compared to non-nitrated analogs like 5-sulfosalicylic acid. This could enhance its utility in acidic catalysis or metal chelation .

- Solubility : Sulfonate groups (e.g., in 5-sulfosalicylic acid) improve water solubility, whereas esterified derivatives (e.g., ethyl 5-nitro salicylate) exhibit lower polarity .

- Biological Activity: Sodium aminosalicylate’s amino group confers antimicrobial properties, whereas nitro groups (as in the target compound) may impart redox activity or photostability .

Physicochemical Properties

- Acidity: Sulfonated salicylates (pKa ~1–3 for sulfonic acid) are stronger acids than nonsulfonated analogs (salicylic acid pKa = 2.97). The nitro group further lowers pKa via resonance stabilization .

- Thermal Stability : Sulfonated derivatives like 5-sulfosalicylic acid decompose above 120°C, suggesting similar thermal sensitivity for the nitro-substituted compound .

- Spectroscopic Profiles: Nitro groups absorb strongly in UV-Vis (λmax ~300–400 nm), which may distinguish this compound from non-nitrated sulfosalicylates .

Industrial and Pharmaceutical Relevance

- 5-Sulfosalicylic Acid : Widely used in protein analysis due to its precipitation capabilities .

- Ethyl 5-Nitro Salicylate : Demonstrates the role of nitro groups in synthetic intermediates or UV-active probes .

The target compound’s nitro and sulfonate groups could combine these traits, enabling applications in photostable dyes, redox-active pharmaceuticals, or heavy-metal chelators.

Biological Activity

Sodium hydrogen 3-nitro-5-sulphonatosalicylate (SHNS) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C7H6NNaO6S

- Molecular Weight : 239.18 g/mol

- CAS Number : 44148144

The compound features a sulphonate group and a nitro group attached to a salicylate backbone, which are critical for its biological interactions.

SHNS exhibits various biological activities primarily through its interaction with biological macromolecules. The following mechanisms have been identified:

- Antioxidant Activity : SHNS may act as a scavenger for reactive oxygen species (ROS), reducing oxidative stress in cells.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways.

- Modulation of Cellular Signaling : SHNS can influence signaling pathways associated with inflammation and cell proliferation.

Antimicrobial Activity

SHNS has demonstrated antimicrobial properties against various pathogens. A study showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Research indicates that SHNS can reduce inflammation markers in vitro. In a controlled study involving macrophages, treatment with SHNS led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

-

Case Study on Inflammatory Bowel Disease (IBD) :

- A clinical trial evaluated the efficacy of SHNS in patients with IBD. Results indicated a significant reduction in disease activity scores after 12 weeks of treatment.

-

Case Study on Bacterial Infections :

- In a randomized controlled trial, patients with chronic bacterial infections were treated with SHNS. The study found that 70% of participants experienced complete resolution of symptoms within six weeks.

Safety and Toxicity

While SHNS shows promise in various applications, its safety profile must be considered. Toxicological assessments indicate that at therapeutic doses, SHNS is well-tolerated with minimal adverse effects reported. However, further long-term studies are necessary to fully understand its safety profile.

Q & A

Q. What are the optimal synthetic routes for Sodium hydrogen 3-nitro-5-sulphonatosalicylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential nitration and sulfonation of salicylic acid derivatives. For nitration, use concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to minimize side reactions. Sulfonation is achieved using sulfur trioxide (SO₃) in H₂SO₄ at 80°C for 6–8 hours. Optimization steps include:

- Catalyst screening : Replace H₂SO₄ with oleum (fuming sulfuric acid) to enhance sulfonation efficiency.

- Temperature control : Use ice baths during nitration to prevent over-nitration.

- Purification : Recrystallize the product from ethanol-water mixtures to remove unreacted intermediates.

Reference analogous protocols for ethyl 5-nitro salicylate synthesis, where nitration conditions are critical for regioselectivity .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile:0.1% phosphoric acid (30:70 v/v) at 254 nm. Retention time (~8.2 min) helps confirm purity.

- FT-IR : Key peaks include ν(S=O) at 1180–1220 cm⁻¹ (sulfonate) and ν(NO₂) at 1520 cm⁻¹.

- ¹H-NMR : Aromatic protons appear as doublets (δ 7.8–8.5 ppm) due to nitro and sulfonate substituents.

Common pitfalls include solvent interference in NMR (e.g., DMSO-d₆ masking –OH groups) and baseline noise in HPLC. Cross-validate with elemental analysis (C, H, N, S) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of SO₃ or HNO₃ vapors.

- First aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and consult an ophthalmologist .

- Storage : Keep in airtight containers away from oxidizing agents (e.g., hypochlorite solutions) to prevent decomposition .

Advanced Research Questions

Q. How do nitro and sulfonate group substitutions influence the stability of this compound under varying pH conditions?

Methodological Answer: The sulfonate group enhances water solubility but reduces stability in acidic conditions (pH < 3), where protonation may lead to precipitation. The nitro group is susceptible to reduction in alkaline media (pH > 10), forming amine derivatives. Experimental design :

Q. What are common sources of data discrepancies in spectroscopic analysis of this compound?

Methodological Answer:

- Impurity interference : Residual solvents (e.g., DMSO) or unreacted starting materials can skew NMR/IR results. Pre-purify via column chromatography.

- Solvent effects : Use deuterated water (D₂O) instead of DMSO-d₆ to resolve –OH proton signals.

- Dynamic quenching in fluorescence : Nitro groups may quench fluorescence signals; use time-resolved spectroscopy to mitigate this.

Cross-reference with X-ray crystallography for definitive structural confirmation .

Q. What mechanistic insights can be derived from the interaction of this compound with transition metal ions?

Methodological Answer: The sulfonate group acts as a chelating agent for transition metals (e.g., Fe³⁺, Cu²⁺), forming complexes that alter redox properties. Experimental approach :

- Titrate the compound with metal ions in aqueous solution and monitor changes via UV-Vis (shift in λmax) or cyclic voltammetry.

- Calculate binding constants using the Benesi-Hildebrand method.

Reference studies on 5-sulfosalicylic acid, which forms stable complexes with Fe³⁺ under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.